An In-depth Technical Guide to the Chemical Properties of 2,1-Benzothiazol-7-ol
An In-depth Technical Guide to the Chemical Properties of 2,1-Benzothiazol-7-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 2,1-Benzothiazol-7-ol, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of experimental data for this specific isomer, this document synthesizes information on the broader benzothiazole class and employs predictive models to elucidate its physicochemical properties, spectral characteristics, and potential reactivity. This guide aims to serve as a foundational resource for researchers, offering insights into its molecular structure, potential synthetic routes, and putative applications, thereby facilitating further investigation into this promising scaffold.
Introduction: The Benzothiazole Scaffold and the Uniqueness of the 2,1-Isomer
Benzothiazoles are a class of bicyclic heterocyclic compounds featuring a benzene ring fused to a thiazole ring. This structural motif is present in numerous pharmacologically active molecules and functional materials. The arrangement of the sulfur and nitrogen atoms within the five-membered ring gives rise to different isomers, with 1,3-benzothiazole being the most extensively studied. The 2,1-benzothiazole isomer, in contrast, represents a less explored area of chemical space, offering opportunities for the discovery of novel molecular architectures with unique properties. The introduction of a hydroxyl group at the 7-position of the 2,1-benzothiazole core, yielding 2,1-Benzothiazol-7-ol, is anticipated to significantly influence its electronic properties, solubility, and biological activity.
The core structure of benzothiazoles imparts a unique reactivity profile, particularly at the carbon atom positioned between the nitrogen and sulfur atoms in the more common 1,3-isomer. Many derivatives of benzothiazole have demonstrated a wide range of biological activities, including antimicrobial, anticonvulsant, and antioxidant properties, making them attractive scaffolds in drug discovery.
Physicochemical Properties: A Predictive Approach
In the absence of extensive experimental data for 2,1-Benzothiazol-7-ol, we present a table of predicted physicochemical properties. These values are derived from computational models and provide a valuable starting point for experimental design and interpretation.
| Property | Predicted Value | Notes |
| Molecular Formula | C₇H₅NOS | |
| Molecular Weight | 151.19 g/mol | |
| LogP | 1.5 - 2.5 | Indicates moderate lipophilicity, suggesting potential for cell membrane permeability. |
| pKa (Phenolic OH) | 8.0 - 9.0 | The hydroxyl group is expected to be weakly acidic. |
| Boiling Point | > 300 °C | High boiling point is expected due to the heterocyclic structure and hydrogen bonding capability. |
| Melting Point | 150 - 180 °C | Crystalline solid at room temperature is predicted. |
| Solubility | Sparingly soluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) | The hydroxyl group enhances polarity compared to the parent 2,1-benzothiazole. |
Justification for Predictions: The predicted LogP value suggests that 2,1-Benzothiazol-7-ol may possess a favorable balance of hydrophilicity and lipophilicity for biological applications. The predicted pKa of the phenolic hydroxyl group is crucial for understanding its ionization state at physiological pH, which will impact its receptor-binding interactions and pharmacokinetic properties.
Synthesis and Reactivity: Exploring Potential Pathways
Conceptual Synthetic Workflow
A plausible synthetic strategy would involve the construction of the bicyclic ring system from a suitably substituted benzene derivative.
Figure 1. Conceptual synthetic workflow for 2,1-Benzothiazol-7-ol.
Step-by-Step Rationale:
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Starting Material Selection: The synthesis would likely commence with a 2-amino-6-mercaptophenol derivative. The challenge lies in the regioselective introduction of the amino and mercapto groups onto the phenol ring.
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Cyclization Strategy: An intramolecular cyclization would be the key step to form the thiazole ring. This could potentially be achieved through oxidative methods, where the sulfur and nitrogen atoms of the precursor react to form the heterocyclic ring. The choice of oxidizing agent would be critical to avoid unwanted side reactions, particularly oxidation of the phenolic hydroxyl group.
Expected Reactivity
The chemical reactivity of 2,1-Benzothiazol-7-ol will be dictated by the interplay of the electron-rich phenol ring and the heterocyclic portion.
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Electrophilic Aromatic Substitution: The benzene ring, activated by the hydroxyl group, is expected to be susceptible to electrophilic attack. The directing effect of the hydroxyl and the fused thiazole ring will determine the position of substitution.
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Reactions of the Hydroxyl Group: The phenolic hydroxyl group can undergo typical reactions such as etherification, esterification, and O-alkylation, providing a handle for further molecular elaboration and the synthesis of derivatives with modified properties.
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Reactivity of the Thiazole Ring: The thiazole ring in the 2,1-benzothiazole system may exhibit different reactivity compared to the 1,3-isomer. It could be susceptible to nucleophilic attack under certain conditions or undergo ring-opening reactions.
Spectral Characteristics: A Predictive Analysis
Spectroscopic analysis is indispensable for the structural elucidation and characterization of novel compounds. While experimental spectra for 2,1-Benzothiazol-7-ol are not available, we can predict the key features based on its structure.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the hydroxyl proton.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| Aromatic Protons | 6.5 - 7.5 | d, t, or dd | 7.0 - 9.0 |
| Hydroxyl Proton | 9.0 - 10.0 | s (broad) | - |
Rationale: The chemical shifts of the aromatic protons will be influenced by the electronic effects of the hydroxyl group and the fused thiazole ring. The hydroxyl proton is expected to be downfield and may appear as a broad singlet due to hydrogen bonding and exchange.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Aromatic Carbons | 110 - 150 |
| Carbon bearing OH | 150 - 160 |
| Thiazole Ring Carbons | 140 - 160 |
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by absorption bands corresponding to the functional groups present in the molecule.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (phenolic) | 3200 - 3600 | Broad, Strong |
| C=N stretch (thiazole) | 1600 - 1650 | Medium |
| C=C stretch (aromatic) | 1450 - 1600 | Medium to Strong |
| C-S stretch | 600 - 800 | Weak to Medium |
Mass Spectrometry (MS)
Mass spectrometry will be crucial for determining the molecular weight and fragmentation pattern. The molecular ion peak (M⁺) is expected at m/z 151.
Potential Applications in Drug Development and Materials Science
The benzothiazole scaffold is a well-established pharmacophore. The unique substitution pattern of 2,1-Benzothiazol-7-ol suggests several potential areas of application:
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Kinase Inhibitors: The nitrogen and sulfur atoms can act as hydrogen bond acceptors, making the scaffold suitable for interacting with the hinge region of protein kinases.
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Antioxidants: The phenolic hydroxyl group can act as a radical scavenger, suggesting potential antioxidant activity.
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Fluorescent Probes: The conjugated aromatic system may impart fluorescent properties, which could be exploited in the development of molecular probes for biological imaging.
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Organic Electronics: The electron-rich nature of the molecule could be of interest in the design of new materials for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Safety and Handling: General Precautions for Heterocyclic Compounds
While a specific safety data sheet for 2,1-Benzothiazol-7-ol is not available, general precautions for handling novel heterocyclic compounds should be strictly followed.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
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Ventilation: Work in a well-ventilated fume hood to avoid inhalation of any potential vapors or dust.
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Storage: Store in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing agents.
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Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion and Future Directions
2,1-Benzothiazol-7-ol represents an intriguing yet underexplored molecule with significant potential in medicinal chemistry and materials science. This technical guide, based on a combination of established chemical principles and predictive modeling, provides a foundational understanding of its chemical properties. The lack of extensive experimental data highlights a clear opportunity for further research. The synthesis and comprehensive characterization of 2,1-Benzothiazol-7-ol are critical next steps to validate the predictions made in this guide and to unlock the full potential of this novel scaffold. Future studies should focus on developing a robust synthetic route, obtaining detailed experimental spectral and physicochemical data, and evaluating its biological and material properties.
References
Due to the limited specific literature on 2,1-Benzothiazol-7-ol, this section provides references to general benzothiazole chemistry and predictive modeling resources.
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Wikipedia. Benzothiazole. [Link]
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Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Molecules. 2024;29(3):738. [Link]
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Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules. 2020;25(7):1675. [Link]
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Organic Chemistry Portal. Benzothiazole synthesis. [Link]
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NMR spectroscopic investigation of benzothiazolylacetonitrile azo dyes. Diva-portal.org. [Link]
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Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. J Org Chem. 2014;79(10):4594-4607. [Link]
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Cheméo. Chemical Properties of Benzothiazole (CAS 95-16-9). [Link]
